
Introduction: The Structural and Functional
Significance of 4-Pyridylcarbinol N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Pyridylcarbinol N-oxide

Cat. No.: B1582606 Get Quote

4-Pyridylcarbinol N-oxide, also known as (1-oxidopyridin-1-ium-4-yl)methanol, is a

heterocyclic compound of significant interest in medicinal chemistry and materials science.[1]

With the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol , its structure

incorporates both a hydrophilic hydroxymethyl group and a polar N-oxide moiety on a pyridine

scaffold.[1] The N-oxide group fundamentally alters the electronic properties of the pyridine

ring, acting as an electron-donating group through resonance while exhibiting inductive

electron withdrawal. This dual nature makes pyridine N-oxides versatile intermediates in

organic synthesis and unique ligands in coordination chemistry.[2][3]

This guide provides a comprehensive analysis of the spectroscopic data for 4-Pyridylcarbinol
N-oxide, offering researchers and drug development professionals a detailed reference for its

structural elucidation. We will delve into the nuances of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the

observed spectral features from both a theoretical and practical standpoint.

Figure 1: Molecular structure of 4-Pyridylcarbinol N-oxide with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The

introduction of the N-oxide functionality dramatically influences the chemical environment of the

pyridine ring protons and carbons.
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¹H NMR Spectroscopy: Unraveling the Aromatic System
The N-oxide group exerts a strong deshielding effect on the protons in the ortho (C2, C6) and

para (C4) positions. However, in 4-substituted N-oxides, the most significant effect is observed

at the C2 and C6 positions. Compared to the parent 4-pyridylcarbinol, the α-protons (H2, H6) of

the N-oxide derivative are shifted significantly downfield, while the β-protons (H3, H5) are less

affected. This is a hallmark of N-oxidation in pyridines.[4]

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2, H-6 ~8.1-8.3 Doublet (d) ~6.5-7.0

H-3, H-5 ~7.2-7.4 Doublet (d) ~6.5-7.0

-CH₂-OH ~4.7 Singlet (s) -

-CH₂-OH Variable Broad Singlet (br s) -

Table 1: Predicted ¹H NMR Spectral Data for 4-Pyridylcarbinol N-oxide. Note: Exact values

may vary based on solvent and spectrometer frequency. Data is inferred from typical values for

4-substituted pyridine N-oxides.[4]

Expert Insights: The two sets of aromatic protons appear as distinct doublets, characteristic of

a symmetrically 1,4-disubstituted aromatic ring. The downfield shift of the H-2/H-6 protons to

>8.0 ppm is a direct consequence of the inductive electron withdrawal and anisotropy of the

N⁺-O⁻ bond. The methylene protons (-CH₂) appear as a sharp singlet, as adjacent proton

coupling is absent. The hydroxyl proton (-OH) signal is often broad and its chemical shift is

highly dependent on concentration and solvent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The electronic effects of the N-oxide group are also clearly reflected in the ¹³C NMR spectrum.

The C4 carbon, directly bonded to the N-oxide in a para relationship, experiences significant

deshielding. The C2 and C6 carbons are also deshielded, while the C3 and C5 carbons are

comparatively shielded.
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Carbon Assignment Chemical Shift (δ, ppm)

C-4 ~148-150

C-2, C-6 ~138-140

C-3, C-5 ~125-127

-CH₂-OH ~62-64

Table 2: Predicted ¹³C NMR Spectral Data for 4-Pyridylcarbinol N-oxide. Note: Data is

inferred from known values for pyridine N-oxide and its derivatives.[1][4][5]

Expert Insights: The most downfield signal is attributed to C-4, a direct result of its attachment

to the electron-withdrawing hydroxymethyl group and its para relationship to the N-oxide. The

chemical shift of the methylene carbon (~63 ppm) is typical for a primary alcohol attached to an

aromatic system. These assignments provide a definitive carbon fingerprint of the molecule.

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides invaluable information about the functional groups present in a

molecule. For 4-Pyridylcarbinol N-oxide, the key diagnostic peaks confirm the presence of

the hydroxyl group, the aromatic ring, and the defining N-O bond.

Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

3400-3100 Strong, Broad
O-H stretch (hydroxyl group,

hydrogen-bonded)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium-Weak Aliphatic C-H stretch (-CH₂-)

1600-1450 Medium-Strong
Aromatic C=C and C=N ring

stretching

~1250 Strong
N-O stretch (characteristic of

pyridine N-oxides)

~1050 Strong C-O stretch (primary alcohol)
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Table 3: Key Infrared Absorption Bands for 4-Pyridylcarbinol N-oxide.[1][6]

Expert Insights: The most crucial absorption for confirming the N-oxide functionality is the

strong band around 1250 cm⁻¹. This N-O stretching vibration is a reliable indicator of

successful oxidation.[6] The broad O-H stretch centered around 3300 cm⁻¹ is indicative of

intermolecular hydrogen bonding, expected for a crystalline solid with a hydroxyl group. The

presence of both aromatic and aliphatic C-H stretches, along with the C-O stretch of the

primary alcohol, completes the structural confirmation.

Part 3: Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides clues to the structure

through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization

(ESI), 4-Pyridylcarbinol N-oxide is expected to show a prominent protonated molecular ion.

m/z Value Proposed Ion Notes

126.05 [M+H]⁺

Protonated molecular ion.

Calculated exact mass for

[C₆H₈NO₂]⁺ is 126.0555.

110.06 [M+H - O]⁺

Loss of the N-oxide oxygen

atom (16 Da), a characteristic

fragmentation.

108.04 [M+H - H₂O]⁺
Loss of water from the carbinol

group.

95.04 [M+H - CH₂OH]⁺
Loss of the hydroxymethyl

radical.

Table 4: Expected ESI-MS Fragmentation Data for 4-Pyridylcarbinol N-oxide.

Expert Insights: The primary observation in the ESI mass spectrum will be the base peak

corresponding to the protonated molecule ([M+H]⁺) at m/z 126.[7] A key diagnostic

fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da), leading to a

significant peak at m/z 110. This [M-16] fragment corresponds to the protonated 4-
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pyridylcarbinol, confirming the N-oxide precursor. Further fragmentation of the side chain

provides additional structural evidence.

Part 4: Experimental Protocol: Synthesis of 4-
Pyridylcarbinol N-oxide
A reliable method for preparing pyridine N-oxides is through the oxidation of the corresponding

pyridine derivative. The following protocol utilizes m-chloroperoxybenzoic acid (m-CPBA), a

common and effective oxidizing agent.[8][9]
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Add m-CPBA portion-wise
(1.1 eq.)

Warm to Room Temperature
and Stir for 12-24h

Monitor reaction by TLC
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Click to download full resolution via product page

Figure 2: Workflow for the synthesis of 4-Pyridylcarbinol N-oxide.
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Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0

equivalent of 4-pyridylcarbinol in dichloromethane (DCM).

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

Oxidation: Slowly add solid m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 equivalents) to

the stirred solution in portions, ensuring the internal temperature does not rise significantly.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Stir the reaction for 12-24 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed.

Workup: Cool the reaction mixture again in an ice bath and quench by slowly adding a

saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide. Then,

add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-

chlorobenzoic acid byproduct.

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the

aqueous layer multiple times with DCM.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure to yield the crude product.

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system

(e.g., ethanol/ethyl acetate) to obtain pure 4-Pyridylcarbinol N-oxide as crystals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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